molecular formula C10H15ClO4 B13203271 Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13203271
M. Wt: 234.67 g/mol
InChI Key: VQRLHKKUYZVACQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a unique bicyclic framework combining a chlorinated oxaspiro ring and a methoxy substituent. For instance, Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1698260-01-3) shares a closely related backbone, with a molecular formula of C₉H₁₃ClO₃ and a molecular weight of 204.65 g/mol . The addition of a 6-methoxy group in the target compound likely modifies its steric and electronic properties, influencing reactivity and applications in organic synthesis or pharmaceutical intermediates.

Properties

Molecular Formula

C10H15ClO4

Molecular Weight

234.67 g/mol

IUPAC Name

methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H15ClO4/c1-13-7-3-5-9(6-4-7)10(11,15-9)8(12)14-2/h7H,3-6H2,1-2H3

InChI Key

VQRLHKKUYZVACQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate generally follows a multi-step approach, starting from suitable spirocyclic precursors. The key steps include:

  • Formation of the spirocyclic core : This is typically achieved through ring-closing strategies, such as cyclization of γ-lactone or γ-hydroxy acid precursors, or annulation reactions involving cyclopentane and oxirane or tetrahydrofuran rings. These methods ensure the correct spirocyclic framework is established with control over stereochemistry.

  • Introduction of the chloro substituent at the 2-position : Chlorination is commonly performed using reagents like thionyl chloride or phosphorus pentachloride under anhydrous conditions to prevent side reactions such as hydrolysis.

  • Methoxylation at the 6-position : The methoxy group is introduced via nucleophilic substitution or methylation reactions, often employing methanol or methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

  • Esterification to form the methyl carboxylate : The carboxylic acid functionality is converted into the methyl ester by reaction with methanol under acidic or basic catalysis, or alternatively by using methyl chloroformate in the presence of a base like triethylamine.

Typical reaction conditions involve controlled temperatures (often 0 °C to room temperature) to minimize epimerization and side reactions, anhydrous solvents such as dichloromethane or tetrahydrofuran, and inert atmosphere (nitrogen or argon) to prevent moisture interference.

Industrial Production Methods

Industrial synthesis of this compound is optimized for scalability and purity. The process generally includes:

  • Large-scale ring-closing reactions in batch reactors with precise temperature and stirring control.

  • Sequential chlorination and methoxylation steps, with intermediate purification by crystallization or chromatography to ensure high selectivity.

  • Final esterification under optimized solvent and catalyst conditions to maximize yield.

  • Purification techniques such as silica gel column chromatography or recrystallization to achieve the desired purity and stereochemical integrity.

Reaction Types and Reagents

Reaction Type Reagents/Conditions Purpose/Outcome
Ring Closure γ-Lactone precursors, acid/base catalysts Formation of spirocyclic core
Chlorination Thionyl chloride, phosphorus pentachloride Introduction of chlorine at C-2
Methoxylation Methanol, methyl iodide, dimethyl sulfate Introduction of methoxy group at C-6
Esterification Methanol, methyl chloroformate, triethylamine Formation of methyl ester group
Nucleophilic Substitution Sodium azide, potassium thiocyanate, amines Derivatization of chloro substituent
Oxidation Potassium permanganate, chromium trioxide Functional group modification
Reduction Lithium aluminum hydride, sodium borohydride Reduction of ester to alcohol

Detailed Research Findings

Stereochemical Control

Stereochemical purity is critical for the biological activity of spirocyclic compounds. Control is typically achieved by:

  • Using chiral auxiliaries or ligands during ring-closing steps.

  • Conducting reactions at low temperatures (e.g., −78 °C) to prevent epimerization.

  • Employing asymmetric catalysis, including organocatalysts or transition metal catalysts.

Characterization Techniques

Stability Considerations

  • The ester group may hydrolyze under strongly basic or acidic conditions; therefore, neutral pH and controlled temperature are preferred during storage and handling.

  • Thermal stability assessed by thermogravimetric analysis shows decomposition onset typically above 150 °C.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Yield (%) Notes
1 Spirocyclic core formation γ-Lactone precursor, acid/base catalyst 75–85 Control temperature to avoid racemization
2 Chlorination at C-2 Thionyl chloride, anhydrous solvent 80–90 Anhydrous conditions critical
3 Methoxylation at C-6 Methanol, methyl iodide, base 70–80 Mild conditions to preserve spiro ring
4 Esterification Methyl chloroformate, triethylamine 85–95 Purification by chromatography

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural Analogs in the Spirocyclic Ester Family

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate C₉H₁₃ClO₃ 204.65 Chloro, ester Rigid spiro framework; halogenated
Methyl 2-isopropyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate C₁₀H₁₆O₃S 228.29 Isopropyl, thia (sulfur) Enhanced lipophilicity; sulfur substitution
1-(Tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid C₁₂H₁₉NO₆ 273.28 Tert-butyl ester, carboxylic acid Bifunctional (ester and acid); flexible backbone
Key Observations:

Substituent Effects: The chloro group in Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate enhances electrophilicity, making it reactive toward nucleophilic substitution. The 6-methoxy group in the target compound likely reduces ring strain compared to bulkier substituents (e.g., isopropyl) while donating electron density to the spiro system.

Spiro vs. Non-Spiro Systems: Spirocyclic esters like the target compound exhibit restricted conformational flexibility, which can improve metabolic stability in drug design. Non-spiro analogs (e.g., pyrrolidine derivatives) offer greater rotational freedom, enabling diverse binding modes .

Synthetic Utility: Chlorinated spiro esters are often intermediates in agrochemicals due to their stability and reactivity. Sulfur-containing analogs may serve as precursors in organocatalysis or materials science .

Physicochemical and Reactivity Comparisons

Property Target Compound (6-methoxy) Chloro-Spiro Analog 6-Thia-Spiro Analog
Boiling Point Not reported Not reported Not reported
Polarity Moderate (methoxy donor) High (chloro withdrawer) Low (thia hydrophobicity)
Reactivity with Nucleophiles Likely slower due to methoxy stabilization Fast (Cl substitution) Moderate (S less electronegative)
Research Findings:
  • For example, Suzuki-Miyaura couplings could replace chlorine with aryl/alkyl groups .
  • 6-Thia Derivatives : The sulfur atom in these analogs facilitates chelation with transition metals, making them useful in coordination chemistry or catalysis .

Biological Activity

Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C10H15ClO4
Molecular Weight 234.68 g/mol
IUPAC Name This compound
CAS Number 1996568-65-0

Synthesis and Preparation

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with methanol under acidic conditions. For example, sulfuric acid can be used as a catalyst to facilitate the reaction at elevated temperatures to ensure complete conversion into the ester form.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. Its unique spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. Preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for addressing antibiotic resistance issues .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The mechanism involves the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting a promising therapeutic application in treating infections caused by resistant strains .
  • Inflammation Model : In another study using murine models, this compound was administered to assess its anti-inflammatory effects. The treatment group showed a marked decrease in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .
  • Mechanistic Insights : Research focused on elucidating the molecular pathways affected by this compound revealed that it inhibits the expression of COX-2 and iNOS, key enzymes involved in inflammation, thereby reducing prostaglandin synthesis and nitric oxide production, respectively.

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